Stavudine monophosphate

Description

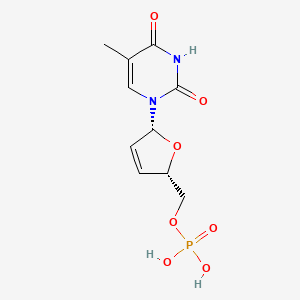

Structure

3D Structure

Properties

CAS No. |

27646-59-9 |

|---|---|

Molecular Formula |

C10H13N2O7P |

Molecular Weight |

304.19 g/mol |

IUPAC Name |

[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H13N2O7P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(19-8)5-18-20(15,16)17/h2-4,7-8H,5H2,1H3,(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1 |

InChI Key |

XLPGURCDSRIXFL-JGVFFNPUSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)O |

Origin of Product |

United States |

Chemical and Physical Properties of Stavudine Monophosphate

Stavudine (B1682478) monophosphate, also known as d4T-MP, is the first phosphorylated form of stavudine. ontosight.ai Its chemical and physical properties are fundamental to its biological role.

| Property | Value |

| Chemical Name | ((2S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl dihydrogen phosphate (B84403) ontosight.ai |

| Molecular Formula | C10H13N2O8P ontosight.ai |

| Molecular Weight | 304.19 g/mol nih.govbiosynth.com |

| Appearance | White crystalline powder ontosight.ai |

| Solubility | Soluble in water, slightly soluble in methanol (B129727) ontosight.ai |

| λmax | 266 nm jenabioscience.com |

Molecular Mechanism of Action of Stavudine Triphosphate Derived from Stavudine Monophosphate

Competitive Inhibition of Viral Reverse Transcriptase

Stavudine (B1682478) triphosphate functions as a competitive inhibitor, vying with natural deoxynucleoside triphosphates for the active site of reverse transcriptase. mdpi.comwikipedia.org This competition is a cornerstone of its antiviral activity.

While primarily a thymidine (B127349) analog, the inhibitory action of stavudine triphosphate can be influenced by its competition with other natural nucleotides. Some nucleoside reverse transcriptase inhibitors (NRTIs) exhibit a competitive relationship with deoxyguanosine triphosphate (dGTP). drugbank.comnatap.org For instance, the resistance mechanism of some mutant reverse transcriptase enzymes involves increased discrimination against an analog in favor of dGTP. researchgate.net This highlights the complex competitive dynamics within the enzyme's active site.

The principal competitive interaction of stavudine triphosphate is with the natural substrate, deoxythymidine triphosphate (dTTP). fda.govlongdom.orgfda.gov As a thymidine analog, stavudine triphosphate mimics dTTP and competes for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. longdom.orgpatsnap.com The inhibition constant (Ki) for stavudine triphosphate in this competition ranges from 0.0083 to 0.032 µM, indicating a high affinity for the reverse transcriptase enzyme. fda.govfda.govfda.gov This strong competitive inhibition is a key factor in its efficacy.

| Compound | Natural Substrate Competed With | Inhibition Constant (Ki) |

| Stavudine Triphosphate | Deoxythymidine Triphosphate (dTTP) | 0.0083 to 0.032 µM fda.govfda.govfda.gov |

DNA Chain Termination Mechanism

Beyond competitive inhibition, the incorporation of stavudine triphosphate into the viral DNA leads to the termination of its synthesis, a critical step in halting viral replication. longdom.orgunboundmedicine.commhmedical.com

The fundamental reason for DNA chain termination is the chemical structure of stavudine. researchgate.net Unlike natural nucleosides, stavudine lacks a 3'-hydroxyl (-OH) group on its deoxyribose moiety. patsnap.comfda.govmdpi.com The 3'-hydroxyl group is essential for forming the phosphodiester bond that links one nucleotide to the next in a growing DNA strand. patsnap.comnih.gov Once stavudine triphosphate is incorporated into the viral DNA, the absence of this 3'-OH group makes it impossible for the reverse transcriptase to add the next nucleotide, thereby terminating the elongation of the DNA chain. fda.govmdpi.com

Enzymatic and Inter Compound Interactions Affecting Stavudine Monophosphate Metabolism

Interactions with Cellular Kinases

The conversion of stavudine (B1682478) to stavudine monophosphate is the initial and rate-limiting step in its intracellular activation pathway. pharmacology2000.commdpi.com This crucial phosphorylation is mediated by a series of cellular kinases. pharmacology2000.comresearchgate.net

The primary enzyme responsible for the initial phosphorylation of stavudine is thymidine (B127349) kinase . pharmacology2000.comresearchgate.netnatap.org Specifically, cytosolic thymidine kinase 1 (TK1) has been identified as a key player in this conversion. researchgate.netnih.gov However, studies have shown that thymidine kinase has a significantly lower affinity for stavudine compared to its natural substrate, thymidine, and also compared to another thymidine analog, zidovudine (B1683550). researchgate.netoup.com This lower affinity contributes to the rate-limiting nature of this first phosphorylation step. mdpi.com While TK1 is the main enzyme, evidence suggests that other enzymes may also be involved in stavudine's activation, although they are less efficient. researchgate.netnih.gov

Following its formation, stavudine monophosphate is further phosphorylated to stavudine diphosphate (B83284) by thymidylate kinase . pharmacology2000.comresearchgate.netwikipedia.org The final phosphorylation to the active stavudine triphosphate is then catalyzed by nucleoside diphosphate kinase . pharmacology2000.comresearchgate.netnih.gov The overexpression of thymidylate kinase has been shown to increase the formation of the di- and triphosphate forms of stavudine. ustc.edu.cn

Table 1: Cellular Kinases in Stavudine Phosphorylation

| Phosphorylation Step | Primary Enzyme(s) | Gene(s) |

|---|---|---|

| Stavudine → Stavudine Monophosphate | Thymidine Kinase (TK1, TK2) | TK1, TK2 |

| Stavudine Monophosphate → Stavudine Diphosphate | Thymidylate Kinase | DTYMK |

| Stavudine Diphosphate → Stavudine Triphosphate | Nucleoside Diphosphate Kinase | NME1 |

This table is based on information from references researchgate.netresearchgate.net.

Competitive Inhibition of Stavudine Phosphorylation by Other Nucleoside Analogs

Zidovudine-Mediated Inhibition of Intracellular Phosphorylation of Stavudine

Zidovudine, another thymidine analog NRTI, competitively inhibits the intracellular phosphorylation of stavudine. fda.govviivhealthcare.comviivhealthcare.comgskstatic.com Both drugs compete for the same cellular enzyme, thymidine kinase, for their initial phosphorylation. oup.comeuropa.eu Due to thymidine kinase's preferential phosphorylation of zidovudine, the presence of zidovudine significantly decreases the conversion of stavudine to its active triphosphate form. oup.comeuropa.eu This antagonistic interaction has led to the recommendation against the concurrent use of stavudine and zidovudine in clinical practice. fda.govviivhealthcare.comviivhealthcare.com

In Vitro Studies on Cross-Phosphorylation Inhibition

In vitro studies have provided quantitative data on the inhibitory effect of zidovudine on stavudine phosphorylation. In one study using peripheral blood mononuclear cells (PBMCs), the presence of zidovudine at concentrations of 3 µM and 30 µM reduced the formation of total stavudine phosphates to 33% and 17% of control levels, respectively. asm.org Another study demonstrated that at a 1:1 ratio of zidovudine to stavudine, the formation of stavudine phosphates was reduced by 67%, and at a 10:1 ratio, the reduction was 83%. oup.com Conversely, stavudine had a much smaller impact on zidovudine phosphorylation, with a maximum inhibition of 23% observed only at a high stavudine-to-zidovudine concentration ratio of 1000:1. oup.com This is consistent with the finding that thymidine kinase has a 600-fold lower affinity for stavudine than for zidovudine. oup.com

Table 2: In Vitro Inhibition of Stavudine Phosphorylation by Zidovudine

| Zidovudine:Stavudine Ratio | Reduction in Total Stavudine Phosphates | Cell Type | Reference |

|---|---|---|---|

| 0.1:1 | 41% | PBMC | oup.com |

| 1:1 | 67% | PBMC | oup.com |

| 10:1 | 83% | PBMC | oup.com |

This table is based on data from reference oup.com.

Interestingly, one study investigating the impact of prior zidovudine exposure on in vivo and ex vivo stavudine phosphorylation found no significant difference in the levels of stavudine triphosphate in patients who were zidovudine-naive versus those who were zidovudine-experienced. nih.gov

Influence of Other Antiretroviral Agents on Stavudine Metabolism

In Vitro Inhibition by Doxorubicin (B1662922) and Ribavirin (B1680618)

In vitro data have indicated that the phosphorylation of stavudine can be inhibited by other co-administered agents outside of the antiretroviral class. Notably, doxorubicin and ribavirin have been shown to inhibit the activation of stavudine at relevant concentrations. fda.goveuropa.eufda.goveuropa.euwho.int

Doxorubicin , an antineoplastic agent, has been found to significantly reduce stavudine phosphorylation in vitro. asm.org However, this inhibition was associated with cytotoxicity at a concentration of 3 µM. asm.org

Ribavirin , an antiviral agent used in the treatment of hepatitis C, also reduces the phosphorylation of stavudine in vitro. fda.govasm.orgfda.govmedsafe.govt.nz The mechanism is thought to involve a ribavirin-induced increase in endogenous nucleoside triphosphates, which in turn inhibits thymidine kinase. asm.org Despite these in vitro findings, a clinical study in HIV/HCV co-infected patients showed no significant pharmacokinetic interaction or loss of virologic suppression when ribavirin was co-administered with stavudine. fda.govfda.govmedsafe.govt.nz

Molecular Mechanisms of Drug Resistance Involving Stavudine Monophosphate

Reverse Transcriptase-Mediated Excision of Incorporated Stavudine (B1682478) Monophosphate

The principal mechanism of resistance to stavudine is the increased phosphorolytic excision of the incorporated stavudine monophosphate from the terminated DNA primer. mdpi.com This process, often referred to as primer unblocking, allows DNA synthesis to resume.

Pyrophosphorolysis and ATP-Mediated Excision Mechanisms

The excision of stavudine monophosphate is a pyrophosphorolysis reaction, which is essentially the reverse of the DNA polymerization step. mdpi.commedscape.org In this reaction, a pyrophosphate (PPi) donor facilitates the removal of the chain-terminating NRTI-monophosphate. medscape.orgdiva-portal.org While inorganic pyrophosphate can serve as the donor, adenosine (B11128) triphosphate (ATP) is considered the major physiological pyrophosphate donor for this excision process in vivo. diva-portal.orgcapes.gov.brnih.gov

The mechanism involves the mutant reverse transcriptase preventing the translocation of the DNA primer after the incorporation of stavudine monophosphate. medscape.org This stalled position allows for the ATP-mediated removal of the incorporated drug. medscape.org The product of this excision is a dinucleoside tetraphosphate. asm.org This excision process is particularly relevant for thymidine (B127349) analogues like stavudine and zidovudine (B1683550) (AZT). medscape.orgcsic.es

Structural Insights from Post-Catalytic RT-Stavudine Monophosphate Complexes

Crystallographic studies of post-catalytic complexes of HIV-1 RT provide a "snapshot" of the potential excision mechanism for stavudine. mdpi.comnih.gov These structures reveal the positioning of the incorporated stavudine monophosphate (d4T-MP) within the enzyme's active site. In one crystal structure (PDB ID: 6WPF), a molecule of d4T-MP is seen incorporated into the DNA primer and is flipped out of the nucleotide-binding site (N-site) by a second molecule of stavudine triphosphate (d4T-TP). mdpi.com This suggests a mechanism where the incoming nucleotide triphosphate assists in the removal of the incorporated monophosphate, a process similar to that described for AZT excision. mdpi.com

The binding of the incorporated d4T-MP is stabilized by interactions with active site residues, such as a hydrogen bond between its 2-keto group and the side chain of residue K66. mdpi.com The comparison of pre-catalytic and post-catalytic structures suggests that the excision mechanism for stavudine mirrors the reverse of the DNA polymerization catalytic mechanism. mdpi.com

Impact of Reverse Transcriptase Mutations on Stavudine Monophosphate Excision and Incorporation

Specific mutations in the reverse transcriptase enzyme are responsible for enhancing the excision of stavudine monophosphate, leading to drug resistance. These mutations are often categorized as thymidine analog mutations (TAMs) and multidrug resistance (MDR) mutations.

Specific Thymidine Analog Resistance Mutations (e.g., M41L, D67N, T215Y)

Thymidine analog mutations (TAMs) are a group of mutations frequently associated with resistance to stavudine and zidovudine. nih.govresearchgate.netoup.com Key TAMs include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. nih.govresearchgate.netoup.com The presence of these mutations, even in zidovudine-naive patients treated with stavudine, leads to decreased susceptibility to the drug. nih.govresearchgate.net

These mutations work in concert to facilitate the ATP-mediated excision of the incorporated NRTI. For instance, mutations D67N and K70R in the "fingers" subdomain, along with T215Y, are necessary for significant levels of ATP-dependent phosphorolytic activity. csic.es The double mutant M41L/T215Y also demonstrates significant ATP-dependent phosphorolytic activity. csic.es TAMs can be broadly divided into two pathways, TAM-1 (including M41L, L210W, T215Y) and TAM-2 (including D67N, K70R, T215F, K219Q/E), which can influence cross-resistance to other NRTIs. oup.comasm.org

Multidrug Resistance Mutations (e.g., Q151M Complex, T69SSS Insertion Complex)

Multidrug resistance (MDR) mutations confer resistance to a broader range of NRTIs. The Q151M complex, which includes mutations like A62V, V75I, F77L, and F116Y, is one such pathway. researchgate.netstanford.edu While primarily associated with resistance through discrimination (reduced incorporation), its components can influence excision. For example, the V75I mutation, often found with the Q151M complex, has been shown to decrease the excision of stavudine monophosphate, demonstrating an antagonistic relationship with TAMs. nih.govnih.gov

The T69SSS insertion complex, which involves the insertion of amino acids (commonly Ser-Ser-Ser) between codons 69 and 70, is another critical MDR pathway. csic.essemanticscholar.orgcsic.es This insertion, particularly when combined with TAMs like T215Y, confers high-level resistance to thymidine analogs by significantly increasing the ATP-dependent phosphorolytic activity on primers terminated with zidovudine or stavudine. csic.escsic.escore.ac.uk Key mutations like M41L and A62V, in the context of the T69SSS insertion, have been identified as crucial for conferring high levels of ATP-dependent phosphorolytic activity. csic.escore.ac.uk

Differential Effects on Catalytic Efficiency and Phosphorolytic Activity

The various resistance mutations have differential effects on the catalytic functions of reverse transcriptase. TAMs primarily confer resistance by increasing the rate of ATP-mediated excision of the incorporated stavudine monophosphate. nih.govnih.gov For example, an RT enzyme with the mutations M41L, A62V, T69SSS, K70R, and T215Y showed a d4T-monophosphate excision rate approximately 10 times higher than a similar mutant that also included the V75I mutation. nih.govnih.gov

The presence of the T69SSS insertion in combination with TAMs leads to a significant increase in phosphorolytic activity. csic.escore.ac.uk Studies have shown that while the insertion itself is not sufficient, its combination with mutations like T215Y results in a notable increase in ATP-dependent phosphorolytic activity against stavudine-terminated primers. csic.escsic.es The addition of M41L and A62V to this complex further enhances the excision rate. core.ac.uk Conversely, mutations like M184V, which primarily cause resistance through discrimination, can decrease the efficiency of ATP-mediated excision of thymidine analogs, thereby re-sensitizing the virus to drugs like zidovudine. nih.gov The catalytic efficiency of dNTP incorporation can also be affected, though often to a lesser extent than the impact on excision. For instance, some mutant enzymes show a reduced ability to incorporate the natural dNTPs, which can impact viral fitness. asm.org

Cellular Mechanisms of Resistance to Stavudine Activation

The efficacy of stavudine is contingent on its intracellular conversion to the active triphosphate form. Cellular mechanisms that interfere with this activation pathway can lead to the emergence of drug resistance, diminishing the drug's antiviral activity.

Role of Altered Cellular Thymidine Kinase Activity

The initial and rate-limiting step in the intracellular metabolism of stavudine is its phosphorylation to stavudine monophosphate, a reaction catalyzed by the cellular enzyme thymidine kinase (TK). pharmacology2000.com Consequently, the activity level of this enzyme is a critical determinant of stavudine's antiviral potency.

Research indicates that thymidine kinase 1 (TK1) is a primary enzyme responsible for the phosphorylation of stavudine. nih.govresearchgate.net However, studies suggest it is not the sole enzyme involved in this activation process. nih.govresearchgate.net Other cellular enzymes may also phosphorylate stavudine, although with significantly lower efficiency than TK1. nih.govresearchgate.net This implies that while TK1 is central to the activation of stavudine, alternative, less effective pathways may exist.

A key mechanism of cellular resistance involves the reduction of thymidine kinase activity. Cells that are deficient in thymidine kinase demonstrate poor phosphorylation of stavudine to its monophosphate form. wikipedia.org This deficiency directly impairs the drug's activation cascade, leading to reduced levels of the active stavudine triphosphate and thereby conferring resistance.

There have been conflicting findings regarding the impact of prior treatment with other thymidine analogues, such as zidovudine, on TK activity. Some studies have suggested that prolonged exposure to zidovudine could induce a defect in TK1 activity, which might lead to cross-resistance when a patient is subsequently treated with stavudine. nih.govresearchgate.net Conversely, other long-term studies monitoring zidovudine phosphorylation have indicated no adverse effect on thymidine kinase activity. epividian.com Furthermore, one study found no significant difference in intracellular stavudine triphosphate concentrations between zidovudine-naive and zidovudine-experienced patients, suggesting that prior zidovudine use did not impair the stavudine activation pathway in that cohort. epividian.com

| Finding | Implication for Resistance | Source(s) |

|---|---|---|

| Thymidine kinase (TK) catalyzes the initial phosphorylation of stavudine to stavudine monophosphate. | This is the rate-limiting step for stavudine activation. | pharmacology2000.com |

| TK1 is a primary, but not the only, enzyme that phosphorylates stavudine. Other enzymes contribute with lower efficiency. | Resistance is not solely dependent on TK1; however, reduced TK1 activity significantly impacts activation. | nih.govresearchgate.net |

| Stavudine is poorly phosphorylated in thymidine kinase-deficient cells. | A deficiency in TK is a direct mechanism of cellular resistance. | wikipedia.org |

| Prolonged treatment with zidovudine may potentially induce a defect in TK1 activity. | This could lead to cellular cross-resistance to subsequent stavudine therapy. | nih.govresearchgate.net |

| Other long-term studies showed no negative effect of zidovudine treatment on thymidine kinase activity. | The potential for zidovudine-induced cross-resistance via TK impairment remains inconclusive. | epividian.com |

Investigation of In Vitro Cellular Resistance Phenotypes

The development of resistance to stavudine has been documented through in vitro studies and analysis of clinical isolates from patients undergoing therapy. fda.govfda.gov Phenotypic resistance is characterized by a reduced susceptibility of the HIV-1 virus to the drug, typically measured by an increase in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).

Phenotypic analyses of HIV-1 isolates from patients on extended stavudine monotherapy have demonstrated the emergence of strains with reduced sensitivity. fda.govfda.govnih.gov In one study involving 61 patients on stavudine for 6 to 29 months, post-therapy isolates from four individuals showed a significant increase in EC50 values, ranging from 7- to 16-fold higher than their baseline isolates. fda.govfda.gov Another report summarizing data from several investigations noted that out of 61 patients, 15 had post-treatment isolates with an EC50 increase of more than four-fold. nih.gov However, it was also observed that 11 of these 15 had unusually low pre-treatment EC50 values or lacked corresponding mutations in the reverse transcriptase gene that would explain the shift in sensitivity. nih.gov

Cross-resistance with other nucleoside reverse transcriptase inhibitors is a significant factor. HIV-1 isolates that have developed one or more zidovudine-resistance-associated mutations (also known as thymidine analogue mutations or TAMs), such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, have been shown to exhibit decreased susceptibility to stavudine in cell culture assays. fda.gov The selection of these TAMs by stavudine treatment may be a primary way it impairs the future effectiveness of zidovudine. epividian.com

Interestingly, a discordance between the genotypic profile (the presence of resistance-associated mutations) and the phenotypic profile (the actual measured drug susceptibility) has been reported. nih.gov In one study, three HIV-1 isolates demonstrated phenotypic resistance to stavudine, with a mean IC50 of 22.2 ± 2.6 μM, despite not having any of the primary mutations typically associated with stavudine resistance. nih.gov This highlights that phenotypic resistance can emerge through mechanisms not yet fully understood or identified by standard genotypic testing.

| Study Description | Key Finding | Fold-Increase in EC50/IC50 | Associated Mutations | Source(s) |

|---|---|---|---|---|

| Phenotypic analysis of isolates from 61 patients on prolonged stavudine monotherapy (6-29 months). | Post-therapy isolates from 4 patients showed reduced susceptibility. | 7- to 16-fold | In one patient, zidovudine-resistance mutations (T215Y, K219E) were found. | fda.govfda.gov |

| Summary of data on resistance in clinical isolates after prolonged stavudine therapy. | 15 of 61 patients had isolates with a >4-fold increase in EC50. | > 4-fold | For most (11/15), no corresponding RT amino acid changes were detected. | nih.gov |

| Study on genotype-phenotype discordance. | 3 isolates showed phenotypic resistance without primary resistance mutations. | Mean IC50 of 22.2 ± 2.6 μM | No primary stavudine resistance mutations detected. | nih.gov |

| In vitro culture of HIV-1 with zidovudine-resistance mutations. | Isolates with TAMs exhibited reduced susceptibility to stavudine. | Not specified | M41L, D67N, K70R, L210W, T215Y/F, K219Q/E | fda.gov |

Prodrug Strategies for Enhanced Intracellular Delivery and Activation of Stavudine Monophosphate

Rationale for Monophosphate Prodrug Development

Stavudine (B1682478) (d4T), a nucleoside analogue, requires intracellular conversion to its active triphosphate form to inhibit HIV reverse transcriptase. wikipedia.orgfda.gov This activation is a sequential three-step phosphorylation process mediated by host cell kinases. wikipedia.orgfda.gov The initial step, the conversion of stavudine to stavudine monophosphate by thymidine (B127349) kinase, is the rate-limiting step in this cascade. mdpi.comnatap.org The inefficiency of this first phosphorylation can lead to suboptimal levels of the active triphosphate metabolite, potentially reducing the drug's antiviral potency and facilitating the emergence of drug-resistant viral strains. mdpi.comnih.gov By delivering stavudine as its monophosphate form via a prodrug, this slow and inefficient enzymatic step is bypassed, allowing for a more direct and efficient pathway to the active triphosphate compound. nih.govresearchgate.netnih.gov This approach has been shown to retain full antiviral activity in thymidine kinase-deficient cells, where the parent drug, stavudine, is virtually inactive. cardiff.ac.ukacs.orgnih.gov

Nucleotide species like stavudine monophosphate are inherently polar, negatively charged molecules. nih.gov This characteristic severely hinders their ability to passively diffuse across the lipophilic cell membranes of target cells. nih.govresearchgate.net Consequently, direct administration of stavudine monophosphate is impractical due to poor cellular uptake and low bioavailability. mdpi.comnih.gov Prodrug strategies are employed to mask the phosphate (B84403) group's negative charge, thereby increasing the molecule's lipophilicity and enhancing its ability to penetrate cell membranes. nih.govnih.gov Once inside the cell, the prodrug moiety is designed to be cleaved by intracellular enzymes, releasing the stavudine monophosphate. nih.govnih.gov This mechanism not only facilitates cellular entry but also helps to achieve higher intracellular concentrations of the nucleotide, which can then be efficiently converted to the active triphosphate form. acs.org

Design and Synthesis of Stavudine Monophosphate Prodrugs

A highly successful approach to delivering nucleotide monophosphates into cells is the phosphoramidate (B1195095) prodrug, or ProTide, technology. cardiff.ac.uknih.govmdpi.com This method involves masking the phosphate group with both an aryl group and an amino acid ester, creating a neutral, lipid-soluble molecule that can effectively cross the cell membrane. nih.govnih.govwikipedia.org Inside the cell, enzymatic cleavage releases the active nucleoside monophosphate. nih.govnih.gov

The effectiveness of a ProTide is governed by the structure-activity relationships (SAR) of its constituent parts. nih.gov The selection of the aryl group, the specific amino acid, and the amino acid's ester component are all critical factors that influence the prodrug's stability, cellular uptake, and the efficiency of its intracellular conversion to the monophosphate. acs.orgnih.gov Extensive SAR studies are typically performed to identify the optimal combination of these moieties to maximize biological activity. nih.gov Generally, the ProTide scaffold consists of the stavudine molecule linked to a phosphorus atom, which is in turn bonded to an aryloxy group and an amino acid ester. nih.gov

The antiviral potency of stavudine ProTides is significantly influenced by the specific combination of the aryl group and the amino acid ester. nih.govacs.org The aryl moiety, often a substituted phenyl or a naphthyl group, is critical for the initial enzymatic activation step. nih.govnih.gov For instance, ProTides incorporating a 1-naphthyl group have demonstrated greater potency than those with a phenyl group. nih.gov Furthermore, substitutions on the aryl ring can modulate activity; a p-chloro substitution on a phenyl ring resulted in a 14-fold increase in activity compared to the unsubstituted phenyl phosphoramidate. acs.org Conversely, electron-withdrawing groups like para-nitro have been shown to be detrimental to antiviral activity. nih.govacs.org

Table 1: Influence of Aryl and Amino Acid Ester Groups on the Anti-HIV Activity of Stavudine Phosphoramidate Prodrugs

| Aryl Group | Amino Acid Ester | Anti-HIV-1 Activity (EC₅₀ in µM) in CEM cells |

| Phenyl | L-Alanine Methyl Ester | 0.8 |

| p-Chlorophenyl | L-Alanine Methyl Ester | 0.056 |

| 1-Naphthyl | L-Alanine Methyl Ester | Not specified, but noted as more potent than phenyl |

| Phenyl | Glycine Methyl Ester | >100 (inactive) |

| Phenyl | L-Leucine Methyl Ester | 10 |

This table is compiled from data presented in multiple research articles to illustrate structure-activity relationships. nih.govacs.org EC₅₀ represents the concentration of the drug that is required for 50% inhibition in vitro.

S-Acyl-2-Thioethyl (SATE) Prodrugs and Phosphotriesters

The S-acyl-2-thioethyl (SATE) prodrug strategy is another prominent approach for delivering nucleoside monophosphates. researchgate.net This method involves creating mononucleoside phosphotriesters that include a thioethyl chain, with the thiol group masked as a thioester. acs.org The activation of these bis(SATE)-phosphotriester derivatives is dependent on an esterase-mediated process. acs.org

Several variations of the SATE approach have been developed for stavudine and other nucleosides:

Bis(SATE) Phosphotriesters : These prodrugs, such as bis(MeSATE) d4T monophosphate, have demonstrated 10- to 17-fold greater potency than stavudine in wild-type CEM cells and peripheral blood mononuclear cells (PBMCs). nih.gov A key advantage is the retention of antiviral activity in thymidine kinase-deficient cells. nih.gov However, the removal of the second SATE group can be slow due to the negative charge on the phosphate intermediate. nih.gov

Aryl SATE Phosphotriesters and SATE Phosphoramidates : To address the challenges with bis(SATE) derivatives, mixed esters have been evaluated. nih.gov A phenyl (tBuSATE) mixed phosphotriester was synthesized, but it did not effectively release the nucleoside monophosphate in cell extracts. nih.gov

Cyclic SATE Prodrugs : These analogs have shown enhanced antiviral activity, with EC50 values as low as 0.01 μM and no significant cytotoxicity. nih.gov

The activation mechanism for SATE prodrugs involves enzymatic cleavage of the thioester by carboxylesterases, which yields a thioethyl phosphonate (B1237965) diester. thieme-connect.com This intermediate then undergoes spontaneous fragmentation to release the nucleoside monophosphate. thieme-connect.com

Dinucleoside Diphosphate (B83284) Prodrugs Involving Stavudine Monophosphate

Combining two different antiviral agents into a single prodrug molecule is a strategy aimed at improving therapeutic efficacy, mirroring the principles of "cocktail therapy". psu.edu Asymmetrical dinucleoside diphosphates represent one such approach, where two different nucleoside monophosphates are linked via a diphosphate bridge. psu.edu

One example is the synthesis of P¹-stavudine-P²-acyclovir diphosphate. psu.edu This compound was created by coupling acyclovir (B1169) phosphoropiperidate with stavudine monophosphate in the presence of 4,5-dicyanoimidazole (B129182) as an activator, resulting in the desired asymmetrical dinucleoside diphosphate in high yield. psu.edu Such dinucleoside diphosphate prodrugs have shown antiviral activity that is similar to or better than the parent nucleoside analogs. psu.edu

In Vitro Evaluation of Prodrug Activation and Antiviral Efficacy

The effectiveness of stavudine monophosphate prodrugs is determined through rigorous in vitro evaluation, which assesses their activation pathways, antiviral potency in various cell lines, and the relationship between their chemical structure and biological activity.

Carboxylesterase-Mediated Cleavage Pathways

The intracellular activation of phosphoramidate and SATE prodrugs of stavudine is a multi-step enzymatic process initiated by carboxylesterases. nih.govresearchgate.net This first step involves the cleavage of the amino acid ester group (in phosphoramidates) or the thioester (in SATE derivatives) to form an intermediate metabolite. acs.orgnih.govresearchgate.net The efficiency of this carboxylesterase-mediated cleavage is critical and depends on the specific amino acid, the alkyl ester, and the nucleoside itself. nih.govresearchgate.net

Prodrugs that are not efficiently converted in this initial step tend to accumulate as a phenyl-containing intermediate and exhibit poor anti-HIV activity. nih.govresearchgate.net The activation process for ProTides is generally understood to involve two main esterases: carboxylesterase 1 (CES1) and cathepsin A. mdpi.com Following the initial cleavage, a subsequent step mediated by a phosphoramidase releases the free stavudine monophosphate. researchgate.net Studies have shown that while L-alaninyl-d4TMP is efficiently converted to d4TMP, the corresponding metabolite from L-alaninyl-AZTMP is primarily the free nucleoside (AZT), explaining the differing efficacy of ProTide strategies between d4T and AZT. researchgate.net

Comparative Antiviral Activity in Cell Culture Models

The antiviral efficacy of stavudine monophosphate prodrugs is typically evaluated in various cell culture models, including wild-type and thymidine kinase-deficient (TK-) cell lines, to demonstrate that the prodrug successfully bypasses the need for initial phosphorylation by thymidine kinase.

Phosphoramidate derivatives of d4T consistently show significantly greater potency against HIV in cell culture than the parent nucleoside, stavudine. nih.gov Similarly, bis(SATE) d4T monophosphate was found to be 10- to 17-fold more potent than d4T in wild-type CEM cells and PBMCs. nih.gov

The DiPPro (bis(acyloxybenzyl)nucleoside diphosphate) approach has also yielded potent stavudine prodrugs. Derivatives with aliphatic ester functional groups showed activity against HIV-1 and HIV-2 comparable to or better than stavudine in wild-type CEM cells. nih.gov The antiviral activity was found to correlate with the lipophilicity conferred by the acyl groups. nih.gov Notably, these prodrugs retained their efficacy in TK-deficient CEM cells, confirming the successful delivery of a phosphorylated form of stavudine. nih.gov

Below is a table comparing the antiviral activity of a DiPPro stavudine prodrug with the parent compound.

| Compound | Cell Line | Virus | EC₅₀ (µM) |

| Stavudine (d4T) | CEM/0 | HIV-1 | 0.52 |

| Stavudine (d4T) | CEM/0 | HIV-2 | 2.23 |

| Stavudine (d4T) | CEM/TK- | HIV-2 | 173 |

| DiPPro-d4TDP (Cmpd 39) | CEM/0 | HIV-1 | 0.10 |

| DiPPro-d4TDP (Cmpd 39) | CEM/0 | HIV-2 | 0.28 |

| DiPPro-d4TDP (Cmpd 39) | CEM/TK- | HIV-2 | 0.85 |

Data sourced from reference nih.gov. EC₅₀ is the concentration of the compound required to inhibit viral replication by 50%.

Quantitative Structure-Activity Relationship (QSAR) Analyses in Prodrug Design

Quantitative Structure-Activity Relationship (QSAR) analyses are valuable tools for optimizing the design of prodrugs by identifying the key chemical properties that govern their biological activity. For phosphoramidate derivatives of stavudine, a Hansch-type QSAR analysis was performed on a series of 21 compounds. nih.gov

The results of this analysis revealed that the anti-HIV activity was primarily dependent on lipophilicity in a quadratic manner. nih.gov This indicates that there is an optimal level of lipophilicity for maximum antiviral effect; compounds that are either too hydrophilic or too lipophilic are less active. The analysis also showed that factors such as the steric bulk and electronic effects of substituents had minimal significance in determining the activity. nih.gov

Further structure-activity relationship studies on aryloxy phosphoramidates of d4T have provided additional insights. Generally, smaller amino acid esters like the methyl ester lead to potent activity, whereas bulkier esters such as t-butyl and isopropyl are significantly less active, likely due to their increased stability against enzymatic hydrolysis. nih.gov The L-alanine amino acid is often preferred over larger ones like L-leucine or glycine. acs.org

Research Methodologies and Advanced Techniques for Studying Stavudine Monophosphate

In Vitro Cellular Assays for Metabolism and Antiviral Activity

In vitro cellular assays are fundamental for evaluating the metabolic pathway and antiviral potency of stavudine (B1682478). These assays typically involve infecting susceptible cell lines with HIV and then measuring the drug's ability to inhibit viral replication.

Various cell lines are utilized in these studies, including human T-cell lymphoma (CEM) cells, MT-4 cells, and primary human peripheral blood mononuclear (PBM) cells. nih.gov The choice of cell line can influence the observed potency of the drug. For instance, the antiviral activity of nucleoside analogs like stavudine can differ between cell lines due to variations in cellular kinases responsible for the phosphorylation cascade.

The primary endpoint of these assays is often the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. nih.govmdpi.com For example, studies have determined the EC50 of stavudine and its derivatives against different HIV-1 strains in various cell types. nih.govmdpi.com The metabolism of stavudine is also investigated in these cellular systems by tracking the conversion of the parent nucleoside to its monophosphate, diphosphate (B83284), and active triphosphate forms. nih.govpatsnap.comdrugbank.com Competition studies, where cells are co-incubated with radiolabeled stavudine and other nucleoside analogs, can elucidate potential interactions at the level of cellular uptake and phosphorylation. nih.gov

| Assay Type | Cell Lines Used | Key Parameters Measured | Purpose |

| Antiviral Activity | CEM, MT-4, PBM cells | EC50, Viral Replication Inhibition | To determine the potency of stavudine and its analogs against HIV. |

| Cellular Metabolism | CEM, PBM cells | Levels of Stavudine monophosphate, diphosphate, and triphosphate | To understand the intracellular activation pathway of stavudine. |

| Drug Interaction | CEM cells | Changes in metabolite levels of co-administered drugs | To assess potential antagonistic or synergistic effects with other nucleoside analogs at the metabolic level. |

Biochemical Analysis of Enzyme Kinetics and Substrate Specificity

Biochemical assays are essential for dissecting the interactions between the active form of stavudine, stavudine triphosphate (d4TTP), and its target enzyme, HIV-1 reverse transcriptase (RT). These studies provide detailed insights into the mechanism of inhibition and the biochemical basis of drug resistance.

Enzyme kinetic studies are performed using purified recombinant HIV-1 RT. Key kinetic parameters such as the Michaelis constant (Km) and the inhibitor constant (Ki) are determined. nih.govnih.gov The Km value reflects the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its natural substrate (e.g., dTTP). The Ki value represents the dissociation constant for the enzyme-inhibitor complex and is a measure of the inhibitor's potency. A lower Ki value indicates a more potent inhibitor. These parameters are determined by measuring enzyme activity at various substrate and inhibitor concentrations and fitting the data to kinetic models. nih.govresearchgate.net

The substrate specificity of both viral RT and cellular kinases is a critical area of investigation. For cellular kinases, these studies determine the efficiency with which they phosphorylate stavudine to its monophosphate form and subsequently to the diphosphate and triphosphate forms. researchgate.net For HIV-1 RT, substrate specificity studies compare the incorporation efficiency of d4TTP versus the natural nucleotide, dTTP. Mutations in the reverse transcriptase enzyme can alter this specificity, leading to drug resistance. For example, some mutations decrease the binding affinity for d4TTP, thereby reducing its incorporation into the growing DNA chain. nih.govasm.org

| Kinetic Parameter | Description | Significance for Stavudine Monophosphate Studies |

| Km (Michaelis Constant) | Substrate concentration at which the enzyme reaction rate is at half-maximum. | Indicates the affinity of reverse transcriptase for its natural nucleotide substrates. Changes in Km can signify altered enzyme function due to mutations. |

| Ki (Inhibitor Constant) | Dissociation constant for the enzyme-inhibitor complex. | Measures the potency of stavudine triphosphate as an inhibitor of reverse transcriptase. A lower Ki indicates tighter binding and more effective inhibition. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Reflects the catalytic efficiency of the enzyme. |

Structural Biology Approaches

Structural biology provides a three-dimensional view of how stavudine interacts with its target enzyme, offering a powerful tool for understanding its mechanism of action and the structural basis of resistance.

X-ray crystallography has been instrumental in visualizing the binding of stavudine's active triphosphate form (d4TTP) to the active site of HIV-1 reverse transcriptase. nih.govembopress.org To achieve this, scientists crystallize the RT enzyme in complex with a DNA template-primer and d4TTP. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. asm.org These structures reveal the precise interactions between the drug and the amino acid residues in the enzyme's active site. The structure of RT complexed with d4TTP shows how the drug mimics the natural substrate dTTP, allowing it to be incorporated into the DNA chain. nih.gov

By comparing the crystal structures of wild-type RT with those of drug-resistant mutants, researchers can elucidate the molecular mechanisms of resistance. asm.orgnih.gov For example, mutations like Q151M and V75T can cause subtle conformational changes in the dNTP binding pocket of the reverse transcriptase. asm.org These changes can lead to reduced binding affinity for d4TTP, either through steric hindrance or the loss of favorable interactions. Another mechanism of resistance involves the ATP-dependent removal of the incorporated chain-terminating monophosphate from the primer strand, a process analogous to pyrophosphorolysis. nih.govasm.org Structural studies can help to visualize how resistance mutations facilitate this excision reaction, thereby allowing DNA synthesis to resume. embopress.org

Synthetic Chemistry Approaches for Modified Nucleoside Analogs and Prodrugs

To overcome limitations of stavudine, such as the development of resistance and cellular toxicity, medicinal chemists synthesize modified nucleoside analogs and prodrugs. mdpi.comnih.govnih.gov

Synthetic strategies often involve modifications at the 5'-hydroxyl group of the stavudine molecule. nih.govnih.gov This position is a common site for attaching various chemical moieties to create prodrugs. Prodrugs are inactive compounds that are converted into the active drug within the body. mdpi.com The goal of prodrug design for stavudine is often to enhance its oral bioavailability, improve its cellular uptake, or target its delivery to specific tissues. Examples of prodrug approaches include the synthesis of 5'-esters, such as acetates or amino acid esters. nih.govnih.gov Some synthetic efforts have focused on creating stavudine derivatives with a broader spectrum of activity, for instance, by linking it to other therapeutic agents. nih.gov The synthesis of these analogs involves multi-step chemical reactions to achieve the desired molecular structure. The resulting compounds are then evaluated for their antiviral activity and pharmacological properties. nih.gov

Computational Chemistry and Molecular Modeling for Drug-Enzyme Interactions

Computational chemistry and molecular modeling are powerful tools for studying the interactions between stavudine and HIV-1 reverse transcriptase at an atomic level. nih.govnih.govmdpi.com These in silico methods complement experimental techniques by providing detailed insights into the dynamics and energetics of drug binding.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, d4TTP) to its protein target (RT). nih.govmdpi.com This method helps to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-enzyme complex. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the complex over time. nih.govcompchem.nl MD simulations can reveal how the binding of the inhibitor affects the flexibility and conformational changes of the enzyme, and how resistance mutations can alter these dynamics. diva-portal.org These computational approaches are also integral to computer-aided drug design (CADD), where they are used to rationally design new inhibitors with improved potency and resistance profiles. nih.govdiva-portal.org By modeling the interactions of potential new drug candidates with both wild-type and mutant forms of RT, researchers can prioritize the synthesis of the most promising compounds. mdpi.com

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for quantifying Stavudine monophosphate in pharmacokinetic studies?

- Methodological Answer : Utilize reverse-phase high-performance liquid chromatography (HPLC) with UV detection, as described in pharmacopeial guidelines. Standard preparation should involve precise concentration calibration using reference standards, with refrigeration of all solutions to prevent degradation . Validate assays via spike-and-recovery experiments in biological matrices (e.g., plasma or tissue homogenates) to account for matrix effects. Include at least three biological replicates per sample to ensure statistical robustness .

Q. How does Stavudine monophosphate’s mechanism of action differ from other nucleoside reverse-transcriptase inhibitors (NRTIs)?

- Methodological Answer : Stavudine monophosphate is phosphorylated intracellularly to its active triphosphate form, which competitively inhibits HIV reverse transcriptase. Unlike zidovudine, it lacks a 3'-hydroxyl group, leading to obligate chain termination. To study this, employ in vitro enzymatic assays with purified reverse transcriptase and radiolabeled nucleotides, comparing incorporation rates across NRTIs . Pair with molecular docking simulations to analyze structural interactions.

Q. What are the key considerations for designing in vitro cytotoxicity assays for Stavudine monophosphate?

- Methodological Answer : Use human T-cell lines (e.g., CEM or MT-2) exposed to serial dilutions of Stavudine monophosphate. Assess viability via MTT or ATP-based luminescence assays. Include controls for mitochondrial toxicity (e.g., lactate/pyruvate ratios) due to its association with mitochondrial DNA polymerase γ inhibition . Normalize data to untreated cells and repeat experiments across three independent batches to address variability.

Advanced Research Questions

Q. How can researchers resolve contradictions in mitochondrial toxicity data between in vitro and clinical studies of Stavudine monophosphate?

- Methodological Answer : Discrepancies often arise from differences in metabolic activation and exposure duration. Combine in vitro assays (e.g., mitochondrial membrane potential measurements in hepatocytes) with longitudinal clinical data on lactate levels and CD4+/CD8+ ratios . Apply mixed-effects models to account for inter-patient variability in clinical cohorts. Cross-validate findings using animal models with tissue-specific mitochondrial DNA quantification .

Q. What statistical approaches are optimal for analyzing the long-term efficacy of Stavudine monophosphate in combination antiretroviral therapy (cART)?

- Methodological Answer : Use survival analysis (e.g., Kaplan-Meier curves with log-rank tests) to compare mortality rates between treatment arms. Adjust for covariates (e.g., baseline CD4+ counts, protease inhibitor use) via Cox proportional hazards models . For virological failure rates, employ repeated-measures ANOVA to track viral load changes. Ensure power calculations justify sample sizes, with ≥80% power to detect clinically relevant effect sizes .

Q. What strategies mitigate batch-to-batch variability in Stavudine monophosphate formulations during preclinical testing?

- Methodological Answer : Request peptide content analysis and trifluoroacetic acid (TFA) residue quantification from synthesis providers to standardize purity (>95% by HPLC). For in vivo studies, pre-test each batch in pilot pharmacokinetic assays to confirm bioequivalence. Document variability in supplementary materials using coefficient of variation (CV) calculations .

Q. How should researchers design studies to evaluate Stavudine monophosphate’s impact on pediatric populations with HIV?

- Methodological Answer : Conduct prospective cohort studies with stratified sampling by age and prior NRTI exposure. Monitor mitochondrial biomarkers (e.g., serum lactate, muscle biopsies for electron transport chain activity) alongside viral load and CD4+ counts . Use adaptive trial designs to adjust dosing based on pharmacokinetic/pharmacodynamic (PK/PD) modeling, ensuring ethical oversight for vulnerable populations .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.